2-[(Boc-amino)methyl]butanoic acid
Description
2-[(tert-Butoxycarbonyl)amino]butanoic acid (commonly abbreviated as Boc-Abu-OH) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino moiety of 2-aminobutanoic acid. Its IUPAC name is 2-[(Boc-amino)methyl]butanoic acid, and it is widely utilized in peptide synthesis to shield the amine group during coupling reactions. Key synonyms include N-(tert-Butoxycarbonyl)-L-α-aminobutyric acid and (S)-2-(Boc-amino)butyric acid . The Boc group enhances stability under basic and nucleophilic conditions while remaining acid-labile, enabling selective deprotection in multi-step syntheses.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGWFMADWPGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amino group of 2-(aminomethyl)butanoic acid undergoes nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O, facilitated by Et₃N. The reaction proceeds under mild conditions (0–25°C, 2–12 hours) to yield the Boc-protected product. Key parameters include:
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Molar ratio : 1:1.2 (amino acid:(Boc)₂O) to ensure complete conversion.
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Solvent system : Acetone/water (3:1 v/v) enhances solubility while minimizing ester hydrolysis.
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Workup : Acidic aqueous extraction (pH 4–5) isolates the product, with yields typically exceeding 85%.
Synthesis of 2-(Aminomethyl)Butanoic Acid Precursors
Nucleophilic Substitution of Halogenated Intermediates
A patent detailing the synthesis of 2-aminobutyric acid from 2-chlorobutyric acid provides a template for analogous routes. For 2-(aminomethyl)butanoic acid:
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Substrate : 2-(chloromethyl)butanoic acid reacts with aqueous ammonia under catalysis by urotropine (hexamethylenetetramine).
Limitations :
Reductive Amination of Keto Acids
A scalable method from β-hydroxy-γ-amino acid synthesis involves:
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Starting material : 2-Oxobutanoic acid undergoes reductive amination with ammonium acetate and sodium cyanoborohydride.
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Stereochemistry : Chiral auxiliaries (e.g., oxazolidinones) enable enantioselective synthesis.
Multi-Step Synthesis via Wittig and Oxidation Reactions
A protocol for N-Boc-β³-amino acids offers a modular approach:
Stepwise Procedure
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Methyl ester formation : 2-(Aminomethyl)butanoic acid is esterified using thionyl chloride/methanol.
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Boc protection : Reaction with (Boc)₂O in tetrahydrofuran (THF)/water (1:1) at 0°C.
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Oxidation : IBX (2-iodoxybenzoic acid) in acetonitrile oxidizes intermediates to the carboxylic acid.
Key data :
Comparative Analysis of Methods
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
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Waste streams : Multi-step methods generate halogenated byproducts, necessitating neutralization.
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Green chemistry : Aqueous ammonia routes align with solvent-reduction initiatives.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Corresponding amine.
Substitution: Free amine.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods, typically involving the protection of amino groups via Boc (tert-butoxycarbonyl) groups, which enhance stability during reactions. The Boc group can be easily removed under acidic conditions, allowing for further functionalization of the molecule.
3.1. Building Block for Drug Development
2-[(Boc-amino)methyl]butanoic acid is utilized as a crucial intermediate in the synthesis of several pharmacologically active compounds:
- G-Secretase Inhibitors : These inhibitors are essential in Alzheimer's disease research, targeting the enzyme responsible for the production of amyloid-beta peptides, which aggregate to form plaques in the brains of affected individuals .
- Receptor Antagonists : It has been employed in synthesizing antagonists for various receptors such as the human vanilloid receptor and dopamine D4 receptor, which are implicated in pain perception and neuropsychiatric disorders .
3.2. Cardiovascular Research
Research indicates that derivatives of this compound could act as inhibitors of neutral endopeptidase (NEP), an enzyme that degrades atrial natriuretic peptide (ANP). This inhibition may have therapeutic implications for conditions like hypertension and congestive heart failure by prolonging the action of ANP, thereby enhancing diuretic effects .
4.1. In Vivo Studies on NEP Inhibition
A study demonstrated that compounds derived from this compound showed significant reductions in blood pressure in hypertensive rat models when administered at specific dosages (e.g., 30 mg/kg). This suggests potential applications in treating cardiovascular diseases .
4.2. Synthesis of Novel Antagonists
Another case involved synthesizing a series of antagonists targeting the human vanilloid receptor using this compound as a starting material. The resulting compounds exhibited promising biological activities and could serve as leads for developing new analgesics .
Data Tables
| Application Area | Compound Derived | Biological Activity |
|---|---|---|
| Alzheimer's Disease | G-secretase inhibitors | Reduces amyloid-beta production |
| Cardiovascular Research | NEP inhibitors | Lowers blood pressure |
| Pain Management | Vanilloid receptor antagonists | Reduces pain perception |
Mechanism of Action
The mechanism of action of ®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid involves its role as a protected amino acid. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-[(Boc-amino)methyl]butanoic acid, also known as Boc-3-aminobutanoic acid, is a derivative of butanoic acid modified with a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug development and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The presence of the amino group is crucial for the interaction with bacterial cell membranes, leading to increased permeability and cell death.
Case Study:
A study evaluating various Boc-protected amino acids found that derivatives showed varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to disruption of the bacterial cell wall integrity, leading to lysis.
2. Anticancer Activity
The compound has been explored for its potential anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis.
Research Findings:
A recent study reported that Boc-protected amino acids, including this compound, showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 25 |
| HeLa (Cervical Cancer) | 20 |
3. Neuroprotective Effects
Emerging data suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Mechanism of Action:
The neuroprotective activity is hypothesized to be mediated through modulation of neurotransmitter systems, particularly enhancing GABAergic activity. This could lead to reduced excitotoxicity in neuronal cells, providing a protective effect against oxidative stress and inflammation .
Q & A
Q. How can discrepancies in reported melting points or spectral data for this compound be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
